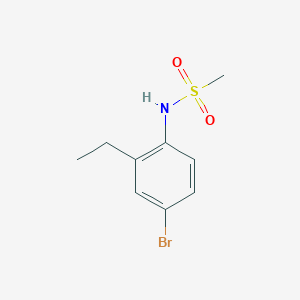
N-(4-bromo-2-ethylphenyl)methanesulfonamide
描述
N-(4-bromo-2-ethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)methanesulfonamide typically involves the reaction of 4-bromo-2-ethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out at room temperature and is followed by purification steps such as washing with water and brine, drying over magnesium sulfate, and purification using flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions: N-(4-bromo-2-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can produce sulfoxides or sulfides, respectively .
科学研究应用
Chemistry: N-(4-bromo-2-ethylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
作用机制
The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
- N-(4-chloro-2-ethylphenyl)methanesulfonamide
- N-(4-fluoro-2-ethylphenyl)methanesulfonamide
- N-(4-iodo-2-ethylphenyl)methanesulfonamide
Comparison: N-(4-bromo-2-ethylphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
属性
IUPAC Name |
N-(4-bromo-2-ethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVXCBNXSSNIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B5401070.png)
![Ethanesulfonic acid (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-amide](/img/structure/B5401075.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5401080.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)
![1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine](/img/structure/B5401101.png)
![N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide](/img/structure/B5401103.png)
![(2R)-N-[1-methyl-1-(1-naphthyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B5401113.png)
![4-(cyclopropylmethyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401119.png)
![N-[2-(1-piperazinyl)ethyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5401129.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(4H-thieno[3,2-b]pyrrol-5-yl)methanone](/img/structure/B5401133.png)

